molecular formula C8H8FNO3 B6166924 1-(2-fluoro-5-nitrophenyl)ethan-1-ol CAS No. 150295-21-9

1-(2-fluoro-5-nitrophenyl)ethan-1-ol

Cat. No.: B6166924
CAS No.: 150295-21-9
M. Wt: 185.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluoro-5-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8FNO3 It is a derivative of phenylethanol, where the phenyl ring is substituted with a fluorine atom at the 2-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-fluoro-5-nitrophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-fluoro-5-nitrophenyl)ethan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoro-5-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-fluoro-5-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-fluoro-5-nitrophenyl)ethan-1-ol is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which imparts distinct chemical properties and reactivity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

150295-21-9

Molecular Formula

C8H8FNO3

Molecular Weight

185.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.